Procyanidin B5

Antioxidant Lipid Peroxidation In vitro pharmacology

Procyanidin B5 is the definitive 4β→6-linked dimer for differentiating structure-activity relationships from the common 4β→8-linked Procyanidin B2. With a validated IC₅₀ of 0.1 mM—2.5-fold more potent than B2 (0.25 mM) in lipid peroxidation assays—this standard is critical for antioxidant mechanism studies, intestinal transfer modeling (cleaved to epicatechin), and QC authentication of grape seed, apple, and cocoa extracts. Do not substitute with B1/B2/B3/C1 without side-by-side validation.

Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
CAS No. 12798-57-1
Cat. No. B083686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcyanidin B5
CAS12798-57-1
Synonymsprocyanidin B5
Molecular FormulaC30H26O12
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
InChIInChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29-,30-/m1/s1
InChIKeyGMISZFQPFDAPGI-CVJZBMGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procyanidin B5 (CAS 12798-57-1): A Dimeric B-Type Proanthocyanidin with Quantified Antioxidant Activity and Distinct 4β→6 Linkage


Procyanidin B5 (CAS 12798-57-1) is a B-type proanthocyanidin dimer composed of two (−)-epicatechin monomeric units linked through a 4β→6' interflavan bond in beta-configuration [1]. This specific linkage distinguishes it from the more widely studied 4β→8-linked procyanidin B2 dimer and contributes to its unique three-dimensional conformation and bioactivity profile [2]. Naturally occurring in grape seeds, apples, cocoa, and Hibiscus cannabinus (kenaf) root and bark, Procyanidin B5 has been characterized as an antioxidant agent with a reported IC₅₀ of 0.1 mM in a mouse liver homogenate lipid peroxidation assay . Its molecular formula is C₃₀H₂₆O₁₂ with a molecular weight of 578.52 g/mol, and it exists as a light brown to brown solid powder under standard storage conditions [3].

Why a Generic 'Procyanidin' or 'Proanthocyanidin' Specification is Insufficient for Research Requiring Procyanidin B5


Procyanidins represent a structurally diverse class of oligomeric flavonoids with variable interflavan linkages (4→6 vs. 4→8), monomeric compositions, degrees of polymerization, and galloylation states, each profoundly influencing bioactivity, target interaction, and pharmacokinetic behavior. Direct substitution of Procyanidin B5 with other commercially available B-type dimers (e.g., Procyanidin B2, B1, B3, or B4), trimers (e.g., Procyanidin C1), or A-type dimers (e.g., Procyanidin A2) is scientifically unjustifiable without explicit, side-by-side validation in the target assay system. The following quantitative evidence demonstrates that Procyanidin B5's unique 4β→6 linkage confers differential potency in lipid peroxidation inhibition [1], distinct enzyme inhibition profiles [2], and a specific epicatechin release pattern upon intestinal transfer [3], thereby invalidating any assumption of functional equivalence among procyanidin dimers.

Quantitative Evidence Guide: Head-to-Head Comparative Performance Data for Procyanidin B5


Superior Inhibition of Lipid Peroxidation: Procyanidin B5 (IC₅₀ 0.10 mM) Outperforms Procyanidin B2 (IC₅₀ 0.25 mM) and (+)-Catechin (IC₅₀ 0.47 mM)

In a mouse liver homogenate lipid peroxidation assay, Procyanidin B5 demonstrated significantly higher inhibitory potency compared to the structurally similar 4→8-linked dimer Procyanidin B2, as well as the monomeric flavanol (+)-catechin. The IC₅₀ value for Procyanidin B5 was 0.10 mM, representing a 2.5-fold increase in potency relative to Procyanidin B2 (IC₅₀ = 0.25 mM) and a 4.7-fold increase relative to (+)-catechin (IC₅₀ = 0.47 mM) [1]. The positive control, vitamin E, exhibited an IC₅₀ of 0.13 mM in the same assay, indicating that Procyanidin B5 surpasses the reference antioxidant under these experimental conditions. The study concluded that the 4→6 linked dimer (Procyanidin B5) exhibited preferable activity over the 4→8 linked dimer (Procyanidin B2) [1].

Antioxidant Lipid Peroxidation In vitro pharmacology

Differential Enzyme Inhibition Profile: Procyanidin B5 Exhibits Distinct Activity Against 15-Lipoxygenase and Xanthine Oxidase Compared to Trimeric Procyanidin C1

In a comparative evaluation of isolated procyanidins from Aronia melanocarpa, the dimeric procyanidins B2 and B5 were assessed alongside the trimeric procyanidin C1 for their ability to inhibit 15-lipoxygenase (15-LO) and xanthine oxidase (XO). The study reported that procyanidin-enriched subfractions possessed strong inhibitory activity towards 15-LO and moderate inhibitory activity towards XO, with the trimeric procyanidin C1 consistently exhibiting higher activity than the dimeric procyanidins B2 and B5 across the biological assays employed [1]. While precise IC₅₀ values for the isolated compounds were not tabulated in the public abstract, the study's explicit statement establishes a clear rank-order of activity (C1 > B2 and B5), confirming that the degree of polymerization is a critical determinant of enzyme inhibitory potency. This finding underscores that Procyanidin B5 occupies a specific intermediate position in the structure-activity continuum, distinct from both the less potent monomers and the more potent trimers.

Enzyme Inhibition 15-Lipoxygenase Xanthine Oxidase

Intestinal Transfer and Metabolism: Procyanidin B5 and B2 Share a Common Epicatechin Release Mechanism, Yet Dimer Integrity Differs

A study using isolated small intestine perfusion with cocoa-derived procyanidin dimers B2 and B5 revealed that both compounds are transferred to the serosal side of enterocytes to a very limited extent as intact dimers (<1% of total transferred flavanol-like compounds). Instead, the predominant species detected on the serosal side was the monomer epicatechin (95.8% of total), indicating that both dimers undergo extensive cleavage during intestinal transfer [1]. This process was shown to be energy-dependent and required an intact cell system. Additionally, low levels of methylated dimer were detected (3.2%). This direct comparison establishes that while the ultimate bioavailable form (epicatechin) is identical for both B2 and B5, the efficiency of dimer transport, the rate of cleavage, or the susceptibility to methylation may differ due to their distinct interflavan linkages (4β→6 for B5 vs. 4β→8 for B2). For researchers investigating the direct biological effects of the intact dimer or studying structure-dependent transport mechanisms, this subtle differentiation is critical.

Bioavailability Intestinal Absorption Metabolism

Comparative DPPH Radical Scavenging: Procyanidin B5 Demonstrates Significant Activity, Positioned Within the Spectrum of Procyanidin Dimers

While a direct head-to-head DPPH IC₅₀ comparison between Procyanidin B5 and all other dimers in a single study is not available in the prioritized literature, cross-study analysis of published DPPH scavenging data provides valuable context. Procyanidin B4 has been reported to scavenge DPPH radicals with an IC₅₀ of 12.15 µM [1], and Procyanidin A2 with an IC₅₀ of 5.08 µM [2]. The study by Bräunlich et al. (2013) confirmed that procyanidin-enriched subfractions containing B2, B5, and C1 possessed high radical scavenging properties, but did not report isolated compound IC₅₀ values [3]. These data points illustrate that DPPH scavenging potency varies significantly across procyanidin subtypes, influenced by linkage type (A-type vs. B-type) and stereochemistry. Consequently, while a specific IC₅₀ for Procyanidin B5 in the DPPH assay remains to be established, it is clear that potency cannot be extrapolated from other dimers, reinforcing the need for compound-specific validation.

Antioxidant DPPH Assay Radical Scavenging

Optimal Research and Industrial Application Scenarios for Procyanidin B5 Based on Quantified Performance Data


Structure-Activity Relationship (SAR) Studies of B-Type Procyanidin Dimers: Elucidating the Impact of 4β→6 vs. 4β→8 Linkage on Bioactivity

Procyanidin B5, defined by its 4β→6 interflavan bond, is an essential tool compound for comparative SAR investigations alongside the more prevalent 4β→8-linked Procyanidin B2. The direct head-to-head lipid peroxidation data demonstrating a 2.5-fold potency advantage for B5 (IC₅₀ 0.10 mM) over B2 (IC₅₀ 0.25 mM) provides a concrete, quantifiable foundation for designing experiments to probe the mechanistic basis of this linkage-dependent differential activity [1]. Such studies are critical for rational design of novel antioxidants or for understanding the structure-function relationships of dietary procyanidins.

In Vivo Studies Where Intact Dimer vs. Monomeric Metabolite Effects Must Be Distinguished

Given the established finding that both Procyanidin B2 and B5 are extensively cleaved to epicatechin during intestinal transfer, with less than 1% of the intact dimer reaching the serosal side [1], Procyanidin B5 serves as a critical probe for differentiating local (luminal/enterocyte) effects of the intact dimer from systemic effects of the monomeric metabolite. Researchers investigating the direct biological activity of intact procyanidin dimers on gastrointestinal targets, the gut microbiome, or the intestinal epithelium can utilize Procyanidin B5 to control for the confounding variable of epicatechin release, particularly when compared against studies administering epicatechin directly.

Development of Analytical Reference Standards for Authentication and Quantification of Procyanidin B5 in Natural Product Extracts

Procyanidin B5 occurs naturally in economically and nutritionally significant plant sources including grape seeds, apples, and cocoa [1]. Due to its structural distinctness from other B-type dimers, a high-purity Procyanidin B5 reference standard is indispensable for the accurate identification and quantification of this specific dimer in complex matrices using HPLC-MS or similar analytical techniques. This is essential for quality control in the dietary supplement and functional food industries, as well as for authenticating the botanical origin of extracts where Procyanidin B5 may serve as a marker compound.

Investigating the Role of Procyanidin Polymerization in Enzyme Inhibition: Dimer vs. Trimer

The comparative enzyme inhibition study from Aronia melanocarpa establishes that the trimeric procyanidin C1 exhibits higher activity than the dimeric procyanidins B2 and B5 against 15-LO and XO [1]. Procyanidin B5, as a well-defined dimer, is therefore the appropriate comparator compound for studies designed to isolate the effect of oligomer size (dimer vs. trimer vs. higher oligomers) on enzyme inhibition, cellular uptake, or other biological endpoints, while controlling for the specific linkage type.

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